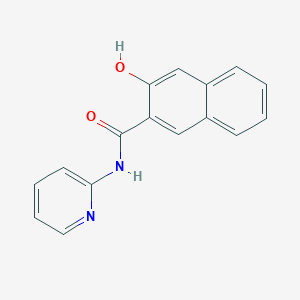

3-Hydroxy-n-pyridin-2-yl-2-naphthamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-pyridin-2-ylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-14-10-12-6-2-1-5-11(12)9-13(14)16(20)18-15-7-3-4-8-17-15/h1-10,19H,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRLXUJXDQNSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333089 | |

| Record name | 3-hydroxy-n-pyridin-2-yl-2-naphthamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680493 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

24445-26-9 | |

| Record name | 3-hydroxy-n-pyridin-2-yl-2-naphthamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Hydroxy-n-pyridin-2-yl-2-naphthamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-Hydroxy-n-pyridin-2-yl-2-naphthamide

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a member of the Naphthol AS class of compounds. These molecules are significant precursors in the formation of high-performance azo dyes and pigments.[1] This document elucidates the core chemical principles, evaluates alternative synthetic strategies, and presents a detailed, step-by-step experimental protocol tailored for researchers and professionals in chemical synthesis and drug development. The primary focus is on the robust and widely applicable acid chloride pathway, with discussions on direct catalytic methods to provide a complete operational context. Safety considerations, process optimization, and characterization techniques are integrated to ensure a self-validating and reliable synthetic system.

Introduction and Strategic Overview

This compound (CAS 24445-26-9) is an organic compound characterized by a 3-hydroxy-2-naphthoic acid backbone linked via an amide bond to a 2-aminopyridine moiety.[2] Its structural architecture places it within the Naphthol AS family, which are essential coupling components in the synthesis of azoic dyes.[3][4] The formation of the central amide bond is the cornerstone of this synthesis.

Direct condensation of a carboxylic acid (3-hydroxy-2-naphthoic acid) and an amine (2-aminopyridine) to form an amide is thermodynamically unfavorable under standard conditions, requiring high temperatures that can degrade sensitive substrates. Therefore, a successful synthesis hinges on the activation of the carboxylic acid's carbonyl group to enhance its electrophilicity, making it susceptible to nucleophilic attack by the amine.

Retrosynthetic Analysis:

The logical disconnection for this compound is at the amide C-N bond. This retrosynthetic step yields two readily available starting materials: 3-hydroxy-2-naphthoic acid and 2-aminopyridine.

Figure 1: Retrosynthetic approach for the target molecule.

Core Synthesis Principles and Mechanistic Pathways

Two primary, field-proven strategies exist for the formation of the required amide bond. The choice of method depends on factors such as scale, reagent availability, and desired purity profile.

Pathway A: The Acid Chloride Route

This is the most common and robust method for synthesizing Naphthol AS-type compounds.[5] It is a two-step process:

-

Activation: 3-hydroxy-2-naphthoic acid is converted to the highly reactive intermediate, 3-hydroxy-2-naphthoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The mechanism involves the conversion of the carboxylic acid's hydroxyl group into an excellent leaving group, priming the carbonyl carbon for nucleophilic attack.[5]

-

Coupling: The generated acid chloride is then reacted in situ or after isolation with 2-aminopyridine. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion and a proton to form the stable amide bond.

Figure 2: Mechanism overview for the Acid Chloride Pathway.

Pathway B: Direct Catalytic Amidation

This pathway involves the direct reaction of the carboxylic acid and amine in the presence of a catalyst, typically a phosphorus(III) compound like phosphorus trichloride (PCl₃).[6] The reaction is usually conducted in a high-boiling point, non-polar solvent (e.g., xylene, chlorobenzene) that allows for the azeotropic removal of water as it is formed, driving the reaction equilibrium towards the product.[6]

Causality: The P(III) catalyst activates the carboxylic acid, forming a reactive phosphite ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. Continuous removal of the water by-product is critical for achieving high yields. While this method avoids the handling of highly reactive acid chlorides, it often requires higher temperatures (140-160°C) and careful control of reaction conditions to minimize side-product formation.[6]

Detailed Experimental Protocol (Acid Chloride Pathway)

This section provides a self-validating, step-by-step protocol for the synthesis via the more versatile Acid Chloride Pathway.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Notes |

| 3-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | 92-70-6 | Starting material |

| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 504-29-0 | Starting material |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 7719-09-7 | Chlorinating agent |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous solvent |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Base/Catalyst |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | For aqueous work-up |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

Experimental Workflow

Figure 3: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

Step 1: Formation of 3-Hydroxy-2-naphthoyl Chloride

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a gas outlet (to a scrubber containing NaOH solution), and a dropping funnel. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen).

-

Charge the flask with 3-hydroxy-2-naphthoic acid (9.41 g, 50.0 mmol) and 100 mL of anhydrous toluene.

-

Cool the resulting slurry to 0-5°C using an ice bath.

-

Add thionyl chloride (5.5 mL, 75.0 mmol, 1.5 eq) dropwise via the dropping funnel over 20 minutes. Vigorous gas evolution (HCl and SO₂) will be observed.

-

Add 2-3 drops of pyridine as a catalyst.[5]

-

After the addition is complete, remove the ice bath and slowly heat the mixture to reflux (~110°C). Maintain reflux for 2-3 hours, or until gas evolution ceases and the reaction mixture becomes a clear solution.

-

Cool the reaction to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 3-hydroxy-2-naphthoyl chloride as a solid, which can be used directly in the next step.

Step 2: Amide Coupling

-

Re-dissolve the crude acid chloride in 80 mL of fresh anhydrous toluene under an inert atmosphere. Cool the solution to 0-5°C in an ice bath.

-

In a separate beaker, dissolve 2-aminopyridine (4.71 g, 50.0 mmol, 1.0 eq) in 40 mL of anhydrous toluene.

-

Add the 2-aminopyridine solution dropwise to the stirred acid chloride solution over 30 minutes, maintaining the temperature below 10°C. A precipitate will likely form.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours to ensure complete reaction.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel. The product may precipitate; if so, add ethyl acetate to dissolve it. Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford this compound as a purified solid.

Process Optimization and Safety Considerations

-

Moisture Control: The acid chloride intermediate is highly sensitive to moisture. The use of anhydrous solvents and an inert atmosphere is critical to prevent hydrolysis back to the carboxylic acid, which would lower the yield.

-

Temperature Management: The initial chlorination and the subsequent amine addition are exothermic. Maintaining low temperatures during these additions is crucial to prevent side reactions and ensure controlled reaction rates.

-

Solvent Choice: While toluene is effective, other inert solvents like xylene or chlorobenzene can also be used.[6] The choice may depend on the desired reaction temperature and the solubility of the intermediates.

-

Safety: Thionyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. All operations involving thionyl chloride must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be quenched carefully. Pyridine and its derivatives are toxic and should be handled with care.

Conclusion

The synthesis of this compound is reliably achieved through a well-established amidation protocol. The acid chloride pathway offers a high-yielding and versatile method, predicated on the effective activation of 3-hydroxy-2-naphthoic acid prior to coupling with 2-aminopyridine. Success in this synthesis is governed by strict adherence to anhydrous conditions, careful temperature control, and appropriate safety measures. The alternative direct catalytic amidation presents a viable, albeit more thermally demanding, alternative. The protocol detailed herein provides a robust foundation for the laboratory-scale production of this valuable Naphthol AS derivative for applications in materials science and chemical research.

References

-

Guidechem. (n.d.). Naphthol AS uses and Property. Retrieved from Guidechem website.[3]

-

Shteinberg, L. Ya., et al. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal, 89(1), 46-52.[6]

-

CN105418422A. (2016). Preparation technology of novel naphthol AS-IRG (2,5-Dimethoxy-4-chloroacetoacetanilide). Google Patents.[7]

-

Wikipedia. (n.d.). Naphthol AS. Retrieved from [Link]]

-

CUTM Courseware. (n.d.). Naphthol. Retrieved from CUTM website.[4]

-

Saleh, D. M., & Al-Salami, B. K. (2025). Antioxidant and Antimicrobial Activity of New Amide Compounds Containing Azo Group Using Dicyclohexylcarbodiimide (DCC) as Coupling Agent. ResearchGate.[8]

-

US5756757A. (1998). Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments. Google Patents.[5]

-

Wikipedia. (n.d.). 3-Hydroxy-2-naphthoic acid. Retrieved from [Link]1]

-

El-Aassar, M. R., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 6(23), 4227-4251.

-

Appchem. (n.d.). 3-Hydroxy-N-(pyridin-2-yl)-2-naphthamide. Retrieved from [Link]2]

Sources

- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 2. appchemical.com [appchemical.com]

- 3. Page loading... [guidechem.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]

- 6. ucj.org.ua [ucj.org.ua]

- 7. CN105418422A - Preparation technology of novel naphthol AS-IRG (2,5-Dimethoxy-4-chloroacetoacetanilide) - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

3-Hydroxy-n-pyridin-2-yl-2-naphthamide CAS number 24445-26-9

An In-depth Technical Guide to 3-Hydroxy-n-pyridin-2-yl-2-naphthamide (CAS: 24445-26-9)

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 24445-26-9), a heterocyclic aromatic amide. While specific experimental data for this compound is limited in public literature, this document leverages established chemical principles and data from structurally analogous compounds to provide a robust framework for its synthesis, characterization, and potential applications. We present a plausible synthetic route, a detailed analytical workflow, and an inferred biological profile based on the well-documented activities of the 3-hydroxy-2-naphthamide scaffold. This guide is designed to serve as a foundational resource for researchers initiating projects involving this molecule, enabling them to navigate the current information gap and unlock its scientific potential.

Introduction: The 3-Hydroxy-2-Naphthamide Scaffold

The 3-hydroxy-2-naphthamide core is a privileged structure in medicinal chemistry and materials science. Its rigid, planar naphthalene ring system combined with the hydrogen-bonding capabilities of the hydroxyl and amide groups makes it an attractive scaffold for designing molecules with specific biological targets or material properties. Derivatives of this core, often referred to as "Naphthol AS" compounds, are historically significant as azoic coupling components in the synthesis of high-performance pigments.[1]

More recently, research has highlighted the diverse biological activities of this scaffold. Studies on various derivatives have revealed potential antimicrobial, antioxidant, and anti-inflammatory properties.[2] this compound incorporates a pyridyl moiety, a common pharmacophore known to enhance solubility and provide an additional hydrogen bond acceptor, making it a compound of significant interest for further investigation in drug discovery programs.

Physicochemical and Structural Characterization

The fundamental identity and computed properties of this compound are summarized below. These data provide the basis for analytical characterization and computational modeling.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 24445-26-9 | [3][4] |

| Molecular Formula | C₁₆H₁₂N₂O₂ | [4][5] |

| Molecular Weight | 264.28 g/mol | [4][6] |

| IUPAC Name | 3-hydroxy-N-(pyridin-2-yl)naphthalene-2-carboxamide | [5] |

| SMILES | OC1=C(C(NC2=NC=CC=C2)=O)C=C2C(C=CC=C2)=C1 | [4] |

| InChIKey | PHRLXUJXDQNSFA-UHFFFAOYSA-N |[5] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

|---|---|---|

| Monoisotopic Mass | 264.08987 Da | [5] |

| XlogP | 3.5 | [5] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 4 |[6] |

Note: The properties in Table 2 are computationally predicted and await experimental verification.

Synthesis and Purification: A Proposed Methodology

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the amide bond, identifying 3-hydroxy-2-naphthoic acid and 2-aminopyridine as primary starting materials. The carboxylic acid requires activation, typically via conversion to an acyl chloride, to facilitate the nucleophilic attack by the amine.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Workflow

The synthesis is proposed as a two-step process: activation of the carboxylic acid followed by amidation.

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system designed for reproducibility and safety.

Materials:

-

3-Hydroxy-2-naphthoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

2-Aminopyridine (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Toluene, Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Acid Chloride Formation:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxy-2-naphthoic acid (1.0 eq) and anhydrous toluene.

-

Carefully add thionyl chloride (1.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 2-3 hours until gas evolution ceases. The reaction should be performed in a fume hood.

-

Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 3-hydroxy-2-naphthoyl chloride is used directly in the next step.

-

-

Amidation Reaction:

-

In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminopyridine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Dissolve the crude 3-hydroxy-2-naphthoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC.

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with water and saturated NaHCO₃ solution to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

Purify the resulting crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Analytical Characterization Strategy

A multi-technique approach is essential to confirm the identity, structure, and purity of the synthesized compound.

Caption: Standard workflow for analytical characterization.

Expected Analytical Data:

-

Mass Spectrometry: The primary confirmation of successful synthesis. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the compound's monoisotopic mass.

-

Table 3: Predicted Mass Spectrometry Adducts [5]

Adduct Predicted m/z [M+H]⁺ 265.09715 [M+Na]⁺ 287.07909 | [M-H]⁻ | 263.08259 |

-

-

¹H NMR Spectroscopy: The proton NMR spectrum will be complex but should show characteristic signals for the aromatic protons on both the naphthalene and pyridine rings, as well as distinct, exchangeable signals for the amide (N-H) and hydroxyl (O-H) protons.

-

¹³C NMR Spectroscopy: Will display 16 distinct carbon signals, including a characteristic downfield signal for the amide carbonyl carbon (~160-170 ppm).

-

HPLC: A reverse-phase HPLC method should be developed to confirm the purity of the final compound, with a target purity of >95% for biological screening.

Potential Applications and Biological Profile (Inferred)

Direct biological studies on this compound are not currently published. However, based on the activities of closely related analogues, we can infer areas of high potential for research and development.

Caption: Inferred potential of the core chemical scaffold.

-

Medicinal Chemistry: A study on a series of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives demonstrated significant anti-inflammatory, antioxidant, and antimicrobial activities.[2] The shared 3-hydroxy-2-naphthamide core is central to these properties. The addition of the pyridyl group in the target compound could modulate these activities and improve pharmacokinetic properties, making it a prime candidate for screening in these therapeutic areas.

-

Fine Chemical Synthesis: Structurally similar compounds, such as 3-Hydroxy-N-phenyl-2-naphthamide, are utilized as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[8]

-

Materials Science: The "Naphthol AS" family of compounds, to which this molecule belongs, are well-known precursors for high-performance organic pigments.[1]

Safety and Handling

No specific Safety Data Sheet (SDS) is available for this compound. Therefore, handling precautions must be based on the general reactivity of its functional groups (aromatic amide, phenol). Standard laboratory safety protocols should be strictly followed.

Table 4: General Safety and Handling Precautions

| Precaution Category | Recommended Action | Rationale |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety glasses with side shields, and a lab coat. | To prevent skin and eye contact with the chemical.[9] |

| Engineering Controls | Handle in a well-ventilated area or a chemical fume hood, especially when working with powders or volatile solvents. | To avoid inhalation of dust or vapors. |

| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | General good laboratory practice to minimize exposure.[10] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated place away from strong oxidizing agents. | To maintain chemical stability and prevent hazardous reactions.[9] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. | To ensure environmental safety and regulatory compliance.[9] |

Conclusion

This compound (CAS 24445-26-9) represents an under-explored molecule built upon a scientifically valuable scaffold. While direct experimental data is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and safe handling. The inferred potential for biological activity, particularly in the anti-inflammatory and antimicrobial domains, warrants further investigation. This document serves as a call to action for the research community to further explore this promising compound and contribute to the public body of knowledge.

References

- Chemsrc. (n.d.). 3-Hydroxy-N-desethyl Lidocaine | CAS#:34604-56-3.

- KEIMFARBEN GMBH. (n.d.). Safety data sheet.

- LOTTE Chemical. (2022, December 26). Safety Data Sheet(SDS).

- BLDpharm. (n.d.). 24445-26-9|3-Hydroxy-N-(pyridin-2-yl)-2-naphthamide.

- Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.

- TCI Chemicals. (2025, November 24). SAFETY DATA SHEET.

- PubChemLite. (n.d.). This compound (C16H12N2O2).

- PubChem. (n.d.). C.I. 37505 | C17H13NO2 | CID 66719.

- Appchem. (n.d.). 3-Hydroxy-N-(pyridin-2-yl)-2-naphthamide | 24445-26-9.

- Google Patents. (n.d.). EP0747369B1 - Method of producing 2-naphthamide derivative, and compounds for....

- PubChem. (n.d.). 1-hydroxy-N-pyridin-2-yl-2-naphthamide | C16H12N2O2 | CID 5303058.

- Singh, P., et al. (2025). Synthesis, Biological Evaluation and in Silico Studies of 3‐Hydroxy‐N‐(2‐(substituted phenyl)‐4‐oxothiazolidin‐3‐yl)‐2‐napthamide Derivatives. ResearchGate.

- ResearchGate. (2025). Synthesis of 6-hydroxy-N-(6-methylpyridin-2-yl) naphthalene-2- carboxamide and its alkoxy analogues.

- Google Patents. (n.d.). US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide....

- Biosynth. (n.d.). 3-Hydroxy-N-phenyl-2-naphthamide | 92-77-3.

Sources

- 1. C.I. 37505 | C17H13NO2 | CID 66719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 24445-26-9|3-Hydroxy-N-(pyridin-2-yl)-2-naphthamide|BLD Pharm [bldpharm.com]

- 4. appchemical.com [appchemical.com]

- 5. PubChemLite - this compound (C16H12N2O2) [pubchemlite.lcsb.uni.lu]

- 6. 1-hydroxy-N-pyridin-2-yl-2-naphthamide | C16H12N2O2 | CID 5303058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]

- 8. biosynth.com [biosynth.com]

- 9. fishersci.com [fishersci.com]

- 10. keim.com [keim.com]

A Comprehensive Guide to the Spectral Analysis of 3-Hydroxy-n-pyridin-2-yl-2-naphthamide

Foreword: The Imperative of Structural Certainty

In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a compound like 3-Hydroxy-n-pyridin-2-yl-2-naphthamide, a molecule possessing a rich tapestry of functional groups—a hydroxylated naphthalene core, a secondary amide linkage, and a heterocyclic pyridine ring—a multi-faceted analytical approach is not merely recommended; it is essential. This guide provides an in-depth, field-proven framework for the comprehensive spectral analysis of this molecule. We move beyond rote procedural descriptions to explore the causal logic behind methodological choices, ensuring that each analytical step contributes to a cohesive and self-validating structural narrative. The protocols and interpretations herein are designed for researchers, scientists, and drug development professionals who require not just data, but actionable, high-confidence structural intelligence.

Foundational Strategy: An Orthogonal Analytical Workflow

The core principle of robust structural elucidation is the application of multiple, independent analytical techniques that probe different physical properties of the molecule. By integrating data from Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we create a system of checks and balances. Each technique provides a unique piece of the puzzle, and their collective agreement provides the highest level of confidence in the final structural assignment.

Our analytical workflow is designed to systematically deconstruct the molecule's identity, from its electronic properties to its atomic connectivity and overall mass.

Caption: Overall workflow for the spectral analysis of this compound.

UV-Visible Spectroscopy: Probing the Chromophoric Core

2.1 Expertise & Rationale UV-Vis spectroscopy provides the initial electronic fingerprint of the molecule. The extended π-conjugated systems of the naphthalene and pyridine rings are strong chromophores, expected to produce distinct absorption bands. The electronic absorption spectra of naphthalimide derivatives typically show a broad absorption band assignable to a π-π* transition.[1][2] The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism, which can offer clues about the molecule's polarity.[1]

2.2 Experimental Protocol

-

Solvent Selection: Choose a range of UV-grade solvents of varying polarity (e.g., Hexane, Dichloromethane, Acetonitrile, Ethanol, DMF). This is critical for assessing solvatochromic shifts.

-

Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent like DMF. From this, prepare a dilute solution (e.g., 1x10⁻⁵ M) in the chosen analytical solvent. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample from 200 to 600 nm. Use the analytical solvent as a blank reference. Record the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) if a precise concentration is used.

2.3 Anticipated Data & Interpretation The spectrum is expected to be dominated by strong π-π* transitions characteristic of the naphthalene system.[3] We anticipate two main absorption regions:

-

250-300 nm: Corresponding to transitions within the pyridine and naphthalene rings.

-

330-380 nm: A lower energy, broad absorption band characteristic of the larger conjugated system of the 3-hydroxy-2-naphthamide moiety.[4]

A shift in λ_max to longer wavelengths (a bathochromic or red shift) in more polar solvents would indicate that the excited state is more polar than the ground state, which is typical for molecules with intramolecular charge transfer character.

| Parameter | Expected Range | Rationale |

| λ_max 1 | ~280 nm | π-π* transitions of the naphthalene core.[2] |

| λ_max 2 | ~340-360 nm | Extended conjugation involving the entire naphthamide system.[4] |

| Solvatochromism | Positive | Expected bathochromic shift with increasing solvent polarity.[1] |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

3.1 Expertise & Rationale FTIR spectroscopy is an indispensable, rapid tool for confirming the presence of key functional groups. For this molecule, we are looking for the characteristic vibrational signatures of the hydroxyl (-OH), secondary amide (-NH-C=O), and aromatic rings. The positions of the amide bands (Amide I and Amide II) are particularly diagnostic.

3.2 Experimental Protocol

-

Sample Preparation: The Attenuated Total Reflectance (ATR) method is preferred for its speed and minimal sample preparation. Place a small amount of the dry, solid sample directly onto the ATR crystal. Alternatively, prepare a KBr (potassium bromide) pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.

-

Instrumentation: Use an FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-650 cm⁻¹. Perform a background scan of the empty ATR crystal or a blank KBr pellet. Co-add at least 16 scans to improve the signal-to-noise ratio.

3.3 Anticipated Data & Interpretation The FTIR spectrum provides a clear map of the molecule's functional components.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance & Interpretation |

| 3400 - 3200 | O-H Stretch (Phenolic) | Broad band, indicative of hydrogen bonding.[5] |

| ~3300 | N-H Stretch (Amide) | Medium to sharp peak, often overlapping with the O-H band.[6] |

| 3100 - 3000 | Aromatic C-H Stretch | Multiple weak to medium sharp peaks. |

| ~1650 | C=O Stretch (Amide I) | Strong, sharp peak. Its position indicates a secondary amide with conjugation.[7] |

| ~1550 | N-H Bend + C-N Stretch (Amide II) | Strong peak, characteristic of secondary amides.[8] |

| 1600 - 1450 | Aromatic C=C Stretch | Multiple sharp peaks of varying intensity. |

| ~1320 | C-N Stretch | Medium intensity peak.[9] |

| ~1250 | C-O Stretch (Phenolic) | Strong peak in the fingerprint region. |

The presence of all these key bands provides strong, self-validating evidence for the proposed molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

4.1 Expertise & Rationale NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen (¹H) and carbon (¹³C) atoms. For this molecule, we must use a solvent capable of dissolving the compound while not obscuring key signals. DMSO-d₆ is an excellent choice as it readily dissolves polar compounds and allows for the observation of exchangeable protons (O-H and N-H).

4.2 Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) spectra to definitively assign proton and carbon signals and confirm connectivity.

-

4.3 Anticipated Data & Interpretation

¹H NMR (in DMSO-d₆):

-

Aromatic Region (δ 7.0 - 9.0 ppm): A complex region containing signals for the 6 protons of the naphthalene ring system and the 4 protons of the pyridine ring. Splitting patterns (doublets, triplets, doublet of doublets) will be dictated by their positions and couplings to neighbors. Protons adjacent to the nitrogen on the pyridine ring will be the most downfield.

-

Amide Proton (δ ~10.0-10.5 ppm): A broad singlet is expected for the N-H proton. Its downfield shift is due to the deshielding effect of the carbonyl and hydrogen bonding.

-

Hydroxyl Proton (δ ~9.5-10.0 ppm): A broad singlet is expected for the phenolic O-H proton.

-

D₂O Exchange: Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the N-H and O-H peaks to disappear, confirming their assignment.

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon (δ ~165-170 ppm): The amide C=O carbon will appear as a single, relatively weak signal in the downfield region.[10]

-

Aromatic Carbons (δ ~110-160 ppm): A total of 15 signals are expected in this region (10 for naphthalene, 5 for pyridine). Carbons attached to oxygen (C-O) and nitrogen (C-N) will be the most downfield. Due to symmetry, some peaks may overlap.

-

The total number of distinct carbon signals will confirm the molecular asymmetry.

| ¹H NMR Signal | Approx. δ (ppm) | Multiplicity | Integration | Assignment |

| N-H | 10.0 - 10.5 | br s | 1H | Amide Proton |

| O-H | 9.5 - 10.0 | br s | 1H | Phenolic Proton |

| H (Naphthyl/Pyridyl) | 7.0 - 9.0 | m | 10H | Aromatic Protons |

| ¹³C NMR Signal | Approx. δ (ppm) | Assignment |

| C=O | 165 - 170 | Amide Carbonyl |

| C-O / C-N | 140 - 160 | Aromatic C attached to heteroatoms |

| C-C / C-H | 110 - 140 | Other Aromatic Carbons |

Mass Spectrometry (MS): The Final Molecular Verdict

5.1 Expertise & Rationale Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound, which allows for the determination of its molecular formula, and its fragmentation pattern, which offers corroborating structural evidence. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, and it will likely produce a protonated molecule [M+H]⁺.

5.2 Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The high-resolution capability is critical for accurate mass measurement and molecular formula determination.

5.3 Anticipated Data & Interpretation

-

Molecular Formula: C₁₆H₁₂N₂O₂

-

Monoisotopic Mass: 264.0899 g/mol

-

Expected Ion: The base peak in the ESI+ spectrum should be the protonated molecule [M+H]⁺ at m/z 265.0972. High-resolution measurement confirming this mass to within 5 ppm provides extremely high confidence in the molecular formula.

-

Fragmentation: Collision-induced dissociation (MS/MS) of the parent ion (m/z 265) will reveal key structural fragments. The most probable cleavage is at the amide bond, a common pathway for aromatic amides.[11][12]

Caption: Logical integration of data from orthogonal spectral techniques to confirm the final structure.

The process is self-validating:

-

MS provides the molecular formula (C₁₆H₁₂N₂O₂).

-

NMR confirms the atom count (12 H, 16 C) and their unique chemical environments, consistent with the formula.

-

FTIR confirms the presence of the -OH, -NH, and C=O functional groups required by the structure.

-

MS/MS fragmentation confirms the connectivity between the naphthyl and pyridyl moieties via the amide linkage.

-

UV-Vis confirms the presence of the expected extensive electronic conjugation.

When the data from all four techniques align, the structural assignment of this compound can be made with the highest degree of scientific certainty.

References

-

ResearchGate. (n.d.). UV-vis spectroscopic data for solutions of naphthalimide 1 in 11 solvents. Retrieved from [Link]

-

ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectral Studies. III. Fragmentation of Aromatic Amides. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-2-naphthoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments.

-

NIST. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–visible absorption spectra of a the naphthalic anhydride derivatives.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Biological Evaluation and in Silico Studies of 3‐Hydroxy‐N‐(2‐(substituted phenyl)‐4‐oxothiazolidin‐3‐yl)‐2‐napthamide Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Decomposition of the Amide I and II regions of the FTIR spectrum.... Retrieved from [Link]

-

YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Hydroxy-2-naphthoic acid hydrazide. Retrieved from [Link]

-

CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

-

MDPI. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 1-hydroxy-N-pyridin-2-yl-2-naphthamide. Retrieved from [Link]

-

PubMed Central (PMC). (2021). Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Normalized UV-vis absorption spectra of the naphthalene derivatives.... Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthalenecarboxylic acid, 3-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

- 10. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Molecular Structure of 3-Hydroxy-n-pyridin-2-yl-2-naphthamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 3-Hydroxy-n-pyridin-2-yl-2-naphthamide, a compound of interest in medicinal chemistry and materials science. We will delve into its structural features, spectroscopic signature, and the underlying principles that govern its properties, offering insights valuable for its application in research and development.

Introduction: Unveiling a Structurally Rich Scaffold

This compound belongs to the class of N-aryl-hydroxynaphthamides, a scaffold known for its diverse biological activities and applications as pigments and fluorescent materials. The molecule's unique architecture, combining a naphthol moiety with a pyridylamide group, gives rise to a fascinating interplay of electronic and steric effects that dictate its conformation and reactivity. A key feature of this molecule is the presence of a strong intramolecular hydrogen bond, which significantly influences its chemical and physical properties. Understanding the nuances of this structure is paramount for its rational design and modification in drug discovery and materials science. The pyridine nitrogen introduces a locus for hydrogen bonding and coordination, adding another layer of complexity and potential for functionalization.

Elucidating the Molecular Structure: A Multi-faceted Approach

The definitive three-dimensional arrangement of atoms in this compound is best determined by single-crystal X-ray diffraction. While a crystal structure for this specific compound is not publicly available, extensive studies on closely related N-aryl-3-hydroxy-2-naphthamides provide a robust model for its expected solid-state conformation.

Core Structural Features and Intramolecular Interactions

The molecule is composed of three key fragments: a naphthalene ring system, a hydroxyl group at the 3-position, and an N-pyridin-2-yl-carboxamide group at the 2-position. The most significant feature is the formation of a strong intramolecular hydrogen bond between the hydroxyl proton (O-H) and the carbonyl oxygen (C=O) of the amide group. This interaction creates a stable six-membered pseudo-ring, a common motif in ortho-hydroxy aromatic amides. This resonance-assisted hydrogen bond (RAHB) is characterized by a short O•••O distance and a delocalization of π-electrons within the chelate ring, which strengthens the bond.

The planarity of the naphthamide core is influenced by this intramolecular hydrogen bond. The pyridyl ring, however, is expected to be twisted out of the plane of the naphthamide moiety due to steric hindrance between the ortho-hydrogen of the pyridine ring and the hydrogen at the 1-position of the naphthalene ring.

Figure 1. Predicted molecular structure of this compound.

Intermolecular Interactions and Crystal Packing

In the solid state, N-aryl-3-hydroxy-2-naphthamides typically exhibit extensive intermolecular hydrogen bonding and π-π stacking interactions. For this compound, the amide N-H group is a potential hydrogen bond donor, and the pyridine nitrogen is a potential acceptor. This could lead to the formation of hydrogen-bonded chains or dimers in the crystal lattice. Furthermore, the planar naphthalene and pyridine ring systems are expected to participate in π-π stacking interactions, contributing to the overall stability of the crystal structure.

Figure 2. Key structural features and their influence on solid-state properties.

Synthesis and Characterization

The synthesis of this compound can be achieved through standard amide coupling reactions. A common and effective method involves the reaction of 3-hydroxy-2-naphthoic acid with 2-aminopyridine in the presence of a coupling agent.

General Synthetic Protocol

Materials:

-

3-Hydroxy-2-naphthoic acid

-

2-Aminopyridine

-

Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Base (e.g., 4-dimethylaminopyridine (DMAP), triethylamine)

-

Anhydrous solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))

Procedure:

-

Dissolve 3-hydroxy-2-naphthoic acid and a catalytic amount of DMAP in the anhydrous solvent.

-

Add the coupling agent (e.g., EDC) to the solution and stir for 15-20 minutes at 0 °C to activate the carboxylic acid. The formation of an active ester intermediate is the key to this step.

-

Add 2-aminopyridine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base and unreacted 2-aminopyridine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Figure 3. General workflow for the synthesis of the title compound.

Spectroscopic Characterization

The synthesized compound should be thoroughly characterized by various spectroscopic techniques to confirm its structure.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features | Rationale |

| ¹H NMR | A downfield singlet for the hydroxyl proton (δ > 10 ppm). A downfield singlet for the amide proton. Aromatic protons of the naphthalene and pyridine rings in the range of δ 7-9 ppm. | The hydroxyl proton is deshielded due to the strong intramolecular hydrogen bond. The amide proton is also deshielded. The aromatic protons appear in their characteristic region. |

| ¹³C NMR | A peak for the carbonyl carbon around 170 ppm. Peaks for the aromatic carbons in the range of 110-150 ppm. | The chemical shifts are characteristic for the respective functional groups and aromatic systems. |

| FT-IR (cm⁻¹) | A broad O-H stretching band around 3000-3400 cm⁻¹. An N-H stretching band around 3300 cm⁻¹. A strong C=O stretching band around 1640-1660 cm⁻¹. | The broadness of the O-H stretch is indicative of hydrogen bonding. The position of the C=O stretch is lowered due to its participation in the intramolecular hydrogen bond. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₆H₁₂N₂O₂. | Confirms the molecular weight and elemental composition of the synthesized compound. |

Potential Applications in Drug Development and Materials Science

The structural motifs present in this compound suggest a range of potential applications. The naphthol core is a known pharmacophore in various biologically active compounds. The pyridylamide functionality can act as a hydrogen bond donor and acceptor, as well as a metal-coordinating ligand, making it an attractive scaffold for the design of enzyme inhibitors. The extended π-system and the presence of intramolecular hydrogen bonding can also impart interesting photophysical properties, suggesting potential applications as fluorescent probes or in organic light-emitting diodes (OLEDs).

Conclusion

This compound is a molecule with a well-defined and structurally rich architecture. Its key features, including a strong intramolecular hydrogen bond and the presence of both hydrogen bond donor and acceptor sites, dictate its conformation, solid-state packing, and potential for intermolecular interactions. A thorough understanding of its synthesis and detailed spectroscopic characterization is crucial for its exploration in various scientific disciplines. This guide provides a foundational understanding for researchers and scientists to build upon in their endeavors to harness the potential of this versatile chemical entity.

References

-

Dziembowska, T. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules, 24(21), 3937. [Link]

- Gilli, G., Bellucci, F., Ferretti, V., & Bertolasi, V. (1989). Evidence for Resonance-Assisted Hydrogen Bonding from Crystal-Structure Correlations on the Enol Form of the β-Diketone Fragment. Journal of the American Chemical Society, 111(3), 1023–1028.

- Hughes, D. L. (2014). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

- El-Sayed, A. M., & El-Shorbagi, A.-N. (2002). Synthesis of some new N-(pyridin-2-yl)amides of pharmaceutical interest. Journal of the Chinese Chemical Society, 49(5), 857-864.

The Ascendant Therapeutic Potential of Pyridyl Naphthamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: A Scaffold of Significant Promise

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of potent biological activity and favorable pharmacological properties is perpetual. Among the myriad of heterocyclic compounds, pyridyl naphthamide derivatives have emerged as a particularly promising class, demonstrating a remarkable breadth of therapeutic potential. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these versatile molecules. Drawing upon a wealth of scientific literature, this document aims to serve as a practical and authoritative resource to accelerate the translation of pyridyl naphthamide derivatives from promising laboratory findings to clinically impactful therapeutics.

The core structure, a fusion of a pyridine ring and a naphthamide moiety, provides a unique three-dimensional architecture that facilitates interactions with a diverse range of biological targets. This has led to the discovery of pyridyl naphthamide derivatives with potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This guide will delve into the specifics of these biological activities, offering not just a summary of findings, but a detailed examination of the experimental methodologies and the causal relationships that underpin these discoveries.

I. Synthesis and Characterization: Crafting the Molecular Architecture

The synthesis of pyridyl naphthamide derivatives is a critical first step in exploring their biological potential. A common and effective strategy involves the amide coupling of a substituted naphthalene carboxylic acid with an appropriate aminopyridine. Microwave-assisted organic synthesis has been shown to be a particularly efficient method for this transformation, often leading to higher yields and shorter reaction times compared to conventional heating.

General Synthetic Protocol: Amide Coupling of Naphthalene Carboxylic Acid and Aminopyridine

This protocol outlines a general procedure for the synthesis of a representative N-(pyridin-X-yl)naphthalene-X-carboxamide derivative.

Materials:

-

Substituted naphthalene carboxylic acid (1.0 eq)

-

Aminopyridine (1.2 eq)

-

HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.5 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (Dimethylformamide)

-

Microwave synthesis vials

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reactant Preparation: In a microwave synthesis vial, dissolve the substituted naphthalene carboxylic acid (1.0 eq) and the aminopyridine (1.2 eq) in anhydrous DMF.

-

Coupling Agent Addition: To the solution, add HATU (1.5 eq) and DIPEA (3.0 eq).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30-60 minutes). The optimal conditions may need to be determined for specific substrates.

-

Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired pyridyl naphthamide derivative.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS)[1][2].

II. Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyridyl naphthamide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

A. Inhibition of Receptor Tyrosine Kinases: Targeting VEGFR-2

One of the most well-documented mechanisms of anticancer action for this class of compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][5][6][7][8] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[9][10][11][12][13] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, pyridyl naphthamide derivatives can inhibit downstream signaling pathways, leading to a reduction in tumor vascularization and growth.[10][12]

VEGFR-2 Signaling Pathway and Inhibition

Caption: Mechanism of action of DHFR inhibitors.

C. Other Potential Anticancer Mechanisms

Emerging evidence suggests that pyridyl naphthamide derivatives may also exert their anticancer effects through other mechanisms, including:

-

Topoisomerase Inhibition: Some naphthyridine derivatives have been shown to inhibit topoisomerase I and II, enzymes that are critical for DNA replication and repair. [14][15][16][17]* Other Kinase Inhibition: The pyridine and naphthamide scaffolds are present in inhibitors of various other kinases involved in cancer signaling, suggesting that pyridyl naphthamide derivatives may also have multi-kinase inhibitory activity. [2][18][19][20]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. [5][6][21] Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium

-

96-well microtiter plates

-

Pyridyl naphthamide derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. [6]2. Compound Treatment: Prepare serial dilutions of the pyridyl naphthamide derivative in complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. 5. Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals. [5]6. Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. 7. Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vivo Evaluation: Xenograft Tumor Models

To assess the in vivo anticancer efficacy of promising pyridyl naphthamide derivatives, human tumor xenograft models in immunocompromised mice are commonly employed. [22][23][24][25][26] General Protocol:

-

Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice). [22][24]2. Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: The pyridyl naphthamide derivative is administered to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a certain size, and the tumors are excised and weighed. The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.

III. Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Pyridyl naphthamide derivatives have shown promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents. [3][4]

A. Mechanism of Action: Targeting Essential Bacterial Enzymes

Similar to their anticancer activity, the antimicrobial effects of pyridyl naphthamide derivatives can be attributed to the inhibition of essential bacterial enzymes. The inhibition of bacterial DHFR is a key mechanism, disrupting the synthesis of nucleic acids and leading to bacterial cell death. [1][27]The selectivity of these compounds for bacterial DHFR over the human counterpart is a critical factor for their therapeutic potential. [1][27]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [7][28][29][30][31] Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Pyridyl naphthamide derivative stock solution (in DMSO)

-

Bacterial or fungal inoculum standardized to 0.5 McFarland

-

Microplate reader

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the pyridyl naphthamide derivative in the broth medium directly in the wells of a 96-well plate. [30]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. [31]3. Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum). [29]4. Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [7][29]This can be determined visually or by measuring the absorbance using a microplate reader. [30]

In Vivo Evaluation: Murine Infection Models

To evaluate the in vivo efficacy of pyridyl naphthamide derivatives as antimicrobial agents, murine models of systemic or localized infection are utilized. [3][4][32][33][34] General Protocol (Systemic Infection Model):

-

Infection: Mice are infected with a lethal or sub-lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus, Escherichia coli) via an appropriate route (e.g., intraperitoneal injection). [4][32]2. Treatment: The pyridyl naphthamide derivative is administered at various doses and schedules. A control group receives a placebo.

-

Endpoint: The primary endpoint is typically survival over a set period. Secondary endpoints can include bacterial load in various organs (e.g., blood, spleen, liver).

IV. Structure-Activity Relationship (SAR) Analysis: Guiding Molecular Design

Understanding the structure-activity relationship (SAR) is paramount for the rational design and optimization of pyridyl naphthamide derivatives with enhanced biological activity and improved pharmacological profiles. [35][36][37][38]

A. Anticancer Activity

-

Substitution on the Naphthamide Ring: The position and nature of substituents on the naphthamide ring can significantly influence anticancer potency. Electron-donating or electron-withdrawing groups at specific positions can modulate the electronic properties and binding affinity of the molecule to its target.

-

Position of the Pyridyl Nitrogen: The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-pyridyl) can affect the molecule's ability to form key hydrogen bonds with the target protein.

-

Linker between the Naphthamide and Pyridyl Moieties: The nature and length of the linker connecting the two aromatic systems can impact the overall conformation and flexibility of the molecule, which is crucial for optimal binding.

B. Antimicrobial Activity

-

Lipophilicity: The lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell wall. SAR studies often aim to optimize the lipophilicity for enhanced antimicrobial activity.

-

Specific Substituents: The presence of specific functional groups, such as halogens or methoxy groups, on either the naphthamide or pyridine ring can significantly enhance antimicrobial potency against certain pathogens.

V. Future Directions and Therapeutic Outlook

Pyridyl naphthamide derivatives represent a fertile ground for the discovery of novel therapeutic agents. Future research in this area should focus on:

-

Expansion of Biological Screening: A systematic evaluation of these derivatives against a broader range of biological targets, including other kinases, enzymes, and receptors, is warranted.

-

Lead Optimization: Utilizing SAR data to guide the synthesis of more potent and selective analogs with improved pharmacokinetic and pharmacodynamic properties.

-

Combination Therapies: Investigating the synergistic effects of pyridyl naphthamide derivatives with existing anticancer and antimicrobial drugs to overcome resistance and enhance therapeutic efficacy.

-

Advanced In Vivo Studies: Employing more sophisticated in vivo models, such as patient-derived xenografts (PDXs) for cancer and chronic infection models for antimicrobial studies, to better predict clinical outcomes.

Conclusion

The pyridyl naphthamide scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of a new generation of therapeutic agents. The in-depth technical information provided in this guide, from synthetic protocols to detailed biological evaluation methods and mechanistic insights, is intended to empower researchers to unlock the full therapeutic potential of this remarkable class of compounds. Through a continued and collaborative effort, the scientific community can harness the power of pyridyl naphthamide derivatives to address some of the most pressing challenges in human health.

References

-

Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. (2022). ACS Omega. [Link]

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.). MDPI. [Link]

-

Dihydrofolate reductase. (n.d.). Wikipedia. [Link]

-

What are Bacterial DHFR inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

-

Sepsis Murine Model. (n.d.). ImQuest BioSciences. [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

-

Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. (1990). PubMed. [Link]

-

Organometallic Pyridylnaphthalimide Complexes as Protein Kinase Inhibitors. (2011). Journal of the American Chemical Society. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances. [Link]

-

Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. (2014). ACS Medicinal Chemistry Letters. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. [Link]

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2014). Toxicological Research. [Link]

-

Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. (2014). ACS Medicinal Chemistry Letters. [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances. [Link]

-

What are VEGFR2 antagonists and how do they work?. (2024). Patsnap Synapse. [Link]

-

Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. [Link]

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol. [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). Current Organic Chemistry. [Link]

-

Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. (2022). PubMed. [Link]

-

Murine Models of Bacteremia and Surgical Wound Infection for the Evaluation of Staphylococcus aureus Vaccine Candidates. (2015). Springer Nature Experiments. [Link]

-

Xenograft Tumor Assay Protocol. (n.d.). University of North Carolina at Chapel Hill. [Link]

-

Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. (2023). MDPI. [Link]

-

Antitumor Efficacy Testing in Rodents. (2008). Journal of the National Cancer Institute. [Link]

-

VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers. (2021). Cancer Science. [Link]

-

Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. (2023). ResearchGate. [Link]

-

Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. (2025). RSC Advances. [Link]

-

Reported 1,8‐naphthyridine derivatives with topoisomerase inhibitor activity. (n.d.). Wiley Online Library. [Link]

-

Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. (2023). PubMed. [Link]

-

Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. (n.d.). Bentham Science. [Link]

-

Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. (2001). Antimicrobial Agents and Chemotherapy. [Link]

-

Tyrosine kinase inhibitors potentially useful for patient-specific treatment of tumors. (1999). Drugs of the Future. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]

-

Design, synthesis, and evaluation of dibenzo[c,h]n[1][9]aphthyridines as topoisomerase I inhibitors and potential anticancer agents. (2010). Journal of Medicinal Chemistry. [Link]

-

Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Biomedical Research. [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). Acta Pharmaceutica Sinica B. [Link]

-

Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus. (2023). PubMed. [Link]

-

Compounds from Natural Sources as Protein Kinase Inhibitors. (2021). MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organometallic Pyridylnaphthalimide Complexes as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioluminescent murine models of bacterial sepsis and scald wound infections for antimicrobial efficacy testing | PLOS One [journals.plos.org]

- 4. en.ssi.dk [en.ssi.dk]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]

- 13. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamscience.com [benthamscience.com]

- 17. Design, synthesis, and evaluation of dibenzo[c,h][1,6]naphthyridines as topoisomerase I inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. | BioWorld [bioworld.com]

- 19. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. crownbio.com [crownbio.com]

- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 26. academic.oup.com [academic.oup.com]

- 27. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 28. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 29. Broth Microdilution | MI [microbiology.mlsascp.com]

- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 31. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 32. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. Murine Models of Bacteremia and Surgical Wound Infection for the Evaluation of Staphylococcus aureus Vaccine Candidates | Springer Nature Experiments [experiments.springernature.com]

- 35. Mechanism of inhibition of wt-dihydrofolate reductase from E. coli by tea epigallocatechin-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3-Hydroxy-n-pyridin-2-yl-2-naphthamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Hydroxy-n-pyridin-2-yl-2-naphthamide in a range of common organic solvents. As a molecule of significant interest in pharmaceutical and materials science research, understanding its solubility profile is critical for process development, formulation, and analytical characterization. This document synthesizes theoretical principles with practical, field-proven insights to offer a robust resource for researchers, scientists, and drug development professionals. We will explore the molecular characteristics governing solubility, present qualitative and predicted solubility data, and provide a detailed experimental protocol for solubility determination.

Introduction: Understanding the Molecule

This compound (CAS No. 24445-26-9) is an organic compound with a molecular formula of C16H12N2O2 and a molecular weight of 264.28 g/mol .[1][2][3] Its structure, featuring a naphthol moiety, an amide linkage, and a pyridine ring, imparts a unique combination of polar and non-polar characteristics that dictate its solubility behavior.

Key Structural Features:

-

Naphthol Group: The bulky, aromatic naphthol group is inherently non-polar and contributes to solubility in non-polar organic solvents. The hydroxyl (-OH) group, however, is capable of hydrogen bonding.

-